4-(o-Tolyl)tetrahydro-2H-pyran-4-amine
Description
Significance of the Tetrahydropyran (B127337) Scaffold in Contemporary Chemical Research
The tetrahydropyran (THP) scaffold, a six-membered heterocyclic ring containing one oxygen atom, is a cornerstone in modern chemical research, particularly in the realm of drug discovery. nih.govchemicalbook.com Its prevalence is underscored by its presence in numerous natural products and biologically active molecules. nih.gov The THP ring is considered a privileged scaffold due to its ability to form favorable interactions with biological targets, often serving as a bioisosteric replacement for other cyclic systems. nih.gov This structural unit can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. chemicalbook.com The non-planar, saturated nature of the THP ring provides three-dimensionality, which is increasingly recognized as a crucial factor for achieving high affinity and selectivity in drug-target interactions. nih.govsygnaturediscovery.com
Overview of Aminotetrahydropyran Derivatives as Versatile Building Blocks
Aminotetrahydropyran derivatives are highly versatile building blocks in organic synthesis. The presence of both the cyclic ether and the amine functionality allows for a wide range of chemical transformations. These derivatives serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. nih.govchemicalbook.com The amino group can be readily functionalized, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs. nih.govsygnaturediscovery.com The synthesis of these scaffolds can be achieved through various methods, including the reduction of corresponding oximes or through multi-step sequences involving cyclization reactions. chemicalbook.comrsc.org
Importance of Aryl-Substituted Aminotetrahydropyrans in Synthetic Design
The incorporation of an aryl group onto the aminotetrahydropyran scaffold significantly expands its chemical space and potential biological applications. Aryl-substituted aminotetrahydropyrans are of particular interest as they have been identified in compounds with a range of biological activities, including as inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. nih.gov The synthesis of these molecules can be challenging, often requiring advanced synthetic methodologies such as palladium-catalyzed C-H arylation to install the aryl group with high stereoselectivity. nih.govacs.org The relative orientation of the aryl and amino groups on the tetrahydropyran ring can have a profound impact on the molecule's biological activity. researchgate.net
Scope and Research Focus on 4-(o-Tolyl)tetrahydro-2H-pyran-4-amine and its Analogs
This article focuses specifically on the chemical compound this compound and its analogs. Research in this area aims to understand the synthesis, chemical properties, and potential applications of this particular substitution pattern. The ortho-tolyl group introduces specific steric and electronic properties that can influence the molecule's conformation and its interactions with biological targets. The exploration of analogs, where the o-tolyl group or the aminotetrahydropyran core is modified, allows for a systematic investigation of structure-activity relationships. This focused research contributes to the broader understanding of how subtle structural changes in aryl-substituted aminotetrahydropyrans can modulate their chemical and biological profiles.
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Aminotetrahydropyran (B1267664) | C5H11NO | 101.15 | 38041-19-9 |
| Tetrahydropyran | C5H10O | 86.13 | 142-68-7 |
| 4-(Aminomethyl)tetrahydro-2H-pyran | C6H13NO | 115.17 | 130290-79-8 |
| This compound | C12H17NO | 191.27 | Not Available |
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(2-methylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)12(13)6-8-14-9-7-12/h2-5H,6-9,13H2,1H3 |
InChI Key |
QUXMGMLAAWAEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 O Tolyl Tetrahydro 2h Pyran 4 Amine and Analogous Structures
Strategies for Tetrahydropyran (B127337) Ring Formation
Cyclization Reactions and Annulation Methods
Cyclization and annulation reactions represent a fundamental approach to building the tetrahydropyran skeleton. These methods involve the intramolecular formation of an ether linkage to close the ring.
A prominent strategy is the intramolecular ring opening (IERO) of 4,5-epoxy-alcohols. nih.gov This method can be catalyzed by both Brønsted and Lewis acids, or by transition metals like rhodium and palladium. nih.gov The regioselectivity of the epoxide opening (5-exo vs. 6-endo cyclization) is a critical factor, influenced by the substrate's stereochemistry and the reaction conditions. For instance, while Brønsted acids might favor the 5-exo product, the use of bulky silyl (B83357) groups can direct the reaction towards the desired 6-endo cyclization to form the tetrahydropyran ring. nih.gov Transition metal catalysis, particularly with palladium, can activate vinyl epoxides to ensure exclusive 6-endo closure by forming a π-allylpalladium intermediate that is subsequently trapped by the alcohol. nih.gov
Anodic cyclization reactions offer an electrochemical approach, where an enol ether radical cation reacts with an oxygen nucleophile. acs.org This method has proven effective even in the presence of functional groups with lower oxidation potentials, proceeding through an intramolecular electron transfer mechanism. acs.org
More recent developments include copper-catalyzed ring-opening cyclizations of hydroxycyclopropanols. rsc.org In this process, a strained C-C bond in the cyclopropanol (B106826) is cleaved, followed by the formation of a new Csp³–O bond to yield the tetrahydropyran ring. rsc.org This method has been less successful for THP synthesis compared to its tetrahydrofuran (B95107) counterpart, often yielding the desired product in lower yields alongside byproducts from a competing radical C-C bond cleavage pathway. rsc.org
Pyran annulation describes a process for the convergent assembly of the pyran ring from two different aldehyde fragments and a specialized silyl-stannane reagent. nih.gov The sequence typically involves an asymmetric allylation of the first aldehyde, followed by a TMSOTf-promoted annulation with the second aldehyde. nih.gov This approach generally proceeds through a chair-like transition state, leading to cis-2,6-disubstituted tetrahydropyrans with high stereoselectivity. nih.gov
Table 1: Overview of Selected Cyclization and Annulation Methods for Tetrahydropyran Synthesis
| Method | Key Substrates | Catalyst/Reagent | Key Features | Reference(s) |
|---|---|---|---|---|
| Intramolecular Epoxide Ring Opening (IERO) | 4,5-Epoxy-alcohols | Brønsted/Lewis Acids, Rh, Pd | Regioselectivity (6-endo vs. 5-exo) is critical; can be controlled by catalysts and substrate. | nih.gov |
| Anodic Cyclization | Enol ethers with intramolecular alcohol | Electrochemical oxidation | Proceeds via an enol ether radical cation; tolerant of other oxidizable groups. | acs.org |
| Pyran Annulation | Two different aldehydes, silyl-stannane reagent | BITIP catalyst, TMSOTf | Convergent, asymmetric synthesis; produces 2,6-disubstituted tetrahydropyrans. | nih.gov |
| Hydroxycyclopropanol Ring-Opening | Hydroxycyclopropanols | Copper catalyst | Involves C-C bond cleavage and C-O bond formation. | rsc.org |
Prins Reaction Pathways for Tetrahydropyran Synthesis
The Prins reaction has become a powerful and widely used technique for the stereoselective synthesis of the tetrahydropyran skeleton. nih.govbeilstein-journals.org The classic reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. beilstein-journals.org This process generates an oxocarbenium ion, which is then trapped intramolecularly by the alkene to form the six-membered ring. researchgate.net
Numerous variations of the Prins reaction have been developed to enhance its efficiency and stereocontrol:
Silyl-Prins Cyclization : This variant uses allylsilanes, vinylsilanes, or propargylsilanes to trap the oxocarbenium ion. nih.govuva.es The choice of Lewis acid in this process can be crucial, determining the reaction's outcome and allowing for the synthesis of different halogenated tetrahydropyrans. uva.es
Mukaiyama Aldol (B89426)–Prins (MAP) Cyclization : This cascade reaction introduces a nucleophile into an enol ether, which traps the reactive oxocarbenium ion intermediate, thereby avoiding common side reactions. nih.govbeilstein-journals.org
Barbier–Prins Cyclization : This one-pot synthesis involves the reaction of allyl bromide with a carbonyl compound, often promoted by a tin-based reagent system under solvent-free conditions. nih.govbeilstein-journals.org
The reaction conditions and choice of catalyst are paramount in determining the stereochemical outcome. Catalysts ranging from Brønsted acids (TFA, superacids) to various Lewis acids (InCl₃, BiCl₃, TMSOTf, NbCl₅, Re(VII) complexes) have been employed to synthesize highly substituted tetrahydropyrans with excellent diastereoselectivity. beilstein-journals.orgorganic-chemistry.org For example, InCl₃ effectively mediates the cyclization between homoallylic alcohols and aldehydes, while rhenium(VII) complexes are particularly effective for reactions involving aromatic and α,β-unsaturated aldehydes. organic-chemistry.org
Table 2: Selected Catalysts and Conditions for Prins-type Cyclizations
| Catalyst/Reagent | Substrates | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| InCl₃ | Homoallylic alcohols, aldehydes | Polysubstituted tetrahydropyrans | High yields and excellent diastereoselectivity. | organic-chemistry.org |
| BiCl₃ | Homoallylic alcohols, aldehydes | 4-Chloro-cis-2,6-disubstituted tetrahydropyrans | Microwave-assisted, produces single diastereomer. | beilstein-journals.org |
| Rhenium(VII) complexes | Homoallylic alcohols, aromatic/α,β-unsaturated aldehydes | Highly substituted 4-hydroxytetrahydropyrans | Mild conditions, high stereoselectivity. | organic-chemistry.org |
| Phosphomolybdic acid | Homoallylic alcohols, aldehydes | cis-Tetrahydropyran-4-ols | Reaction proceeds in water at room temperature. | organic-chemistry.org |
| TMSOTf / TiCl₄ | 7-membered cyclic acetal (B89532) precursors | trans-2,6-disubstituted tetrahydropyrans | Lewis acid-catalyzed rearrangement of an intermediate. | nih.govbeilstein-journals.org |
Organocatalytic and Domino Reaction Approaches
In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyrans. rsc.org These methods utilize small, chiral organic molecules as catalysts to induce enantioselectivity, avoiding the need for metal catalysts. Domino (or cascade) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient strategy for rapidly building molecular complexity. rsc.org
One notable approach involves a domino Michael addition–hemiacetalization sequence. rsc.org This strategy has been applied to the synthesis of related heterocyclic structures like tetrahydropyridin-2-ols using a Jørgensen–Hayashi catalyst. rsc.org Similar principles can be applied to oxygen-containing systems.
Another powerful domino sequence is the Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder reaction. benthamdirect.com This has been successfully used to prepare chromenopyran derivatives, demonstrating the potential for organocatalysts like DL-Proline to facilitate complex transformations in a one-pot procedure. benthamdirect.com
While many organocatalytic domino reactions have been developed for nitrogen-containing heterocycles like tetrahydropyridines, the underlying strategies are often adaptable to tetrahydropyran synthesis. acs.orgnih.gov For example, triple-domino reactions involving Michael additions and subsequent cyclizations, catalyzed by squaramide derivatives, showcase the high level of complexity that can be achieved in a single synthetic operation. acs.orgnih.gov
Multicomponent Reaction Protocols for 4H-Pyran and Tetrahydropyran Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that contains portions of all the starting materials. mjbas.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse compounds. mjbas.com MCRs are particularly well-suited for the synthesis of 4H-pyran and related tetrahydropyran structures. researchgate.netbohrium.com
A common MCR for 4H-pyran derivatives involves the one-pot condensation of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound such as ethyl acetoacetate (B1235776) or dimedone. researchgate.netnih.gov The reaction is typically catalyzed and can be performed under environmentally benign conditions. mjbas.comnih.gov
A wide array of catalysts have been developed to promote these transformations, including:
Nanocatalysts : Magnetic nanoparticles and silica (B1680970) nanoparticles affixed with catalysts like stannous chloride have been used, offering advantages such as high surface area, easy separation, and reusability. nih.gov
Ionic Liquids : Acidic ionic liquids can serve as efficient and reusable catalysts, sometimes allowing for solvent-free reaction conditions. nih.gov
Simple Catalysts : Triphenylphosphine and even simple bases have been shown to effectively catalyze the synthesis of 4H-pyran derivatives. researchgate.net
The mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dicarbonyl compound and subsequent intramolecular cyclization and dehydration. nih.gov These MCRs provide a direct and versatile route to highly functionalized pyran systems, which can serve as precursors to saturated tetrahydropyran rings through subsequent reduction. orgsyn.org
Table 3: Examples of Multicomponent Reactions for Pyran Synthesis
| Components | Catalyst | Solvent/Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Aromatic aldehyde, malononitrile, ethyl acetoacetate | Triphenylphosphine (PPh₃) | EtOH-H₂O | Reusable catalyst, good to excellent yields. | researchgate.net |
| Aromatic aldehyde, malononitrile, dimedone | Magnetic Nanoparticles (Mag/BPMO-Mn) | Water | High yield, catalyst is easily separable and reusable. | nih.gov |
| Aromatic aldehyde, malononitrile, dimedone | Dodecyl benzenesulfonic acid (DBSA) | Water (microemulsion) | DBSA acts as both an acid catalyst and a surfactant. | |
| Aromatic aldehyde, malononitrile, hydroxy methyl pyranone | Ionic Liquid | Solvent-free, 80 °C | Excellent yields, short reaction times. | nih.gov |
Introduction and Functionalization of the Amine Moiety at C-4
Once the tetrahydropyran ring system is established, the final key step is the installation of the amine group at the C-4 position. For a target like 4-(o-Tolyl)tetrahydro-2H-pyran-4-amine, this requires forming a bond between the C-4 carbon of the pyran ring and the nitrogen of an o-toluidine (B26562) moiety.
Reductive Amination Strategies
Reductive amination is the most direct and widely used method for this transformation. masterorganicchemistry.comorganicchemistrytutor.com This powerful reaction forms carbon-nitrogen bonds in a controlled manner, avoiding the over-alkylation issues often seen with direct alkylation of amines. masterorganicchemistry.com The process involves two main stages: the reaction of a ketone with an amine to form an imine (or enamine) intermediate, followed by the reduction of this intermediate to the final amine. masterorganicchemistry.comorganicchemistrytutor.com
For the synthesis of this compound, the starting ketone would be Tetrahydro-4H-pyran-4-one . This ketone is commercially available or can be synthesized through various routes, such as the cyclization of 1,5-dichloropentan-3-one. google.com The ketone is reacted with o-toluidine to form the corresponding iminium ion, which is then reduced in situ.
A key advantage of modern reductive amination is that it is often performed as a one-pot procedure. youtube.com This is made possible by using reducing agents that are selective for the iminium ion over the starting ketone. masterorganicchemistry.comyoutube.com Common reducing agents for this purpose include:
Sodium cyanoborohydride (NaBH₃CN) : This is a classic reagent for reductive amination. It is mild enough not to reduce the ketone but readily reduces the more electrophilic iminium ion as it forms. masterorganicchemistry.comyoutube.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : This is another popular and effective reagent that is often preferred for its lower toxicity compared to cyanide-based reagents. masterorganicchemistry.comyoutube.com It is particularly useful in acidic conditions often required to promote iminium ion formation. youtube.com
Catalytic Hydrogenation : Another approach is the reduction of a pre-formed oxime. For example, 4-aminotetrahydropyran (B1267664) can be synthesized by the hydrogenation of dihydro-2H-pyran-4(3H)-one oxime using a catalyst like Raney Nickel. chemicalbook.com A similar strategy could be adapted for N-aryl amines.
The choice of reducing agent and reaction conditions allows for the efficient and high-yielding synthesis of primary, secondary, and tertiary amines, making it a highly versatile and indispensable tool in synthetic organic chemistry. organicchemistrytutor.comnih.gov
Table 4: Common Reagents for Reductive Amination | Reagent | Abbreviation | Key Characteristics | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Sodium cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions in the presence of ketones/aldehydes. | masterorganicchemistry.comyoutube.com | | Sodium triacetoxyborohydride | NaBH(OAc)₃ or STAB | Less toxic than NaBH₃CN; effective under mild acidic conditions. | masterorganicchemistry.comyoutube.com | | Hydrogen gas with catalyst | H₂ / Pd/C, Raney Ni, etc. | Can be used for one-pot reactions or to reduce isolated imines/oximes. | youtube.comchemicalbook.com |
Direct Amination Routes
Direct amination strategies for the tetrahydropyran ring offer a straightforward approach to installing the key amine functionality. While direct C-H amination of an unactivated tetrahydropyran at the C4 position is challenging, routes involving the functionalization of a pre-existing carbonyl group at that position are more common. One established method involves the reductive amination of dihydro-2H-pyran-4(3H)-one. This process typically proceeds via an intermediate, such as an oxime, which is then reduced to the corresponding primary amine.
For instance, dihydro-2H-pyran-4(3H)-one can be converted to its oxime, which upon reduction with a catalyst like Raney Ni in a methanol (B129727) solvent under a hydrogen atmosphere, yields 4-aminotetrahydropyran. chemicalbook.com This foundational amine can then potentially undergo subsequent arylation reactions to introduce the desired o-tolyl group.
Another approach involves the use of gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which has proven effective for creating various cyclic amines. organic-chemistry.org While not a direct amination of the THP ring itself, it represents a method for constructing the aminotetrahydropyran core through cyclization.
Stereoselective Arylation and Introduction of the o-Tolyl Substituent
The introduction of the o-tolyl group at the C4 position with control of stereochemistry is a critical step in the synthesis of these target molecules. Modern catalytic methods, particularly those using palladium, have enabled significant advances in this area.
A highly effective strategy for synthesizing C4-arylated aminotetrahydropyrans involves a palladium(II)-catalyzed stereoselective γ-methylene C-H arylation of a starting aminotetrahydropyran. acs.orgnih.govnih.gov This method utilizes a transient directing group to guide the C-H activation process, allowing for precise installation of the aryl moiety.
The process begins with a Pd(II)-catalyzed reaction that targets the γ-methylene C-H bonds relative to the nitrogen of the directing group. nih.gov This C-H (hetero)arylation is compatible with a wide range of aryl iodides, including those with various electronic properties and substitution patterns, affording the desired products in moderate to good yields. acs.orgnih.gov For the synthesis of compounds like this compound, 1-iodo-2-methylbenzene would be the required aryl iodide coupling partner.
A study on the γ-C-H arylation of 3-aminotetrahydropyran found that optimal conditions involved Pd(OAc)₂ as the catalyst, 2-hydroxynicotinaldehyde (B1277654) as a transient directing group, and 5-trifluoromethylpyridone as a ligand. nih.gov This combination proved crucial for the success of the protocol. nih.gov The reaction tolerates various functionalities on the iodobenzene (B50100) coupling partner, including methoxy, trifluoromethyl, and cyano groups. nih.gov
Table 1: Scope of Aryl Iodides in Pd-Catalyzed γ-C-H Arylation of 3-Aminotetrahydropyran
| Aryl Iodide Substituent | Product | Yield (%) |
|---|---|---|
| 4-MeO | 2a | 75 |
| 4-CF3 | 2b | 68 |
| 4-CN | 2c | 65 |
| 3-Me | 2d | 72 |
| 2-Me (o-Tolyl) | 2e | 63 |
Data sourced from supporting information of relevant research articles. nih.gov
Achieving enantioselectivity in the introduction of the aryl group is paramount for producing chiral aminotetrahydropyrans. Asymmetric synthesis can be approached through various catalytic methods. Chiral phosphoric acids have been successfully used as catalysts in asymmetric cyclodehydration reactions to create atropisomeric N-aryl 1,2,4-triazoles, demonstrating their utility in controlling stereochemistry in aryl-heterocycle bond formation. nih.gov
In the context of forming C-C bonds, rhodium-catalyzed 1,4-addition of arylzinc reagents to 4-quinolones using (R)-binap as a chiral ligand has been developed for the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. nih.gov Similarly, copper(I)-bisoxazoline catalysis enables the direct and enantioselective α-arylation of enolate equivalents with diaryliodonium salts, offering a pathway to α-carbonyl benzylic stereocenters. princeton.edu
While not specifically demonstrated for this compound, these strategies highlight the potential for using chiral ligands or catalysts to control the stereoselective introduction of the o-tolyl group onto the tetrahydropyran scaffold. The palladium-catalyzed C-H arylation mentioned previously can itself be rendered stereospecific, providing a direct route to enantiomerically enriched products. nih.gov
Advanced Synthetic Protocols and Diversification
Building upon the core structure, advanced protocols allow for the synthesis of highly substituted and diverse libraries of aminotetrahydropyran derivatives.
A powerful approach for creating molecular diversity is through sequential C-H functionalization. acs.orgnih.gov This strategy begins with the stereoselective γ-methylene C-H arylation to install the initial aryl group (e.g., o-tolyl). The resulting arylated aminotetrahydropyran can then undergo a second, distinct C-H functionalization reaction. nih.gov This iterative process provides straightforward access to C3- and C5-functionalized chiral aminotetrahydropyran derivatives, which are of significant medicinal importance. nih.gov This multi-vector functionalization allows for the rapid construction of complex, highly substituted scaffolds from simple starting materials. nih.govfigshare.com
Following the initial C-H arylation at the C4 position of the tetrahydropyran ring, further diversification can be achieved through functionalization at the α-position of the primary amine. acs.orgnih.gov The isolated arylated aminotetrahydropyran can be subjected to α-alkylation or α-arylation. nih.gov These subsequent reactions have been shown to proceed with high diastereoselectivity, yielding value-added disubstituted aminotetrahydropyrans. nih.govresearchgate.net
One method for this α-functionalization utilizes modified conditions based on Dixon's quinone-mediated chemistry. nih.gov The reaction involves the formation of an imine between the primary amine and a quinone, which facilitates the α-functionalization. The scope of this subsequent transformation allows for the introduction of various alkyl and aryl groups, further expanding the chemical space accessible from the arylated aminotetrahydropyran intermediate. nih.gov
Table 2: Alpha-Functionalization of Arylated Aminotetrahydropyran
| Arylated THP Starting Material | Functionalization Reagent | Product | Yield (%) |
|---|---|---|---|
| 2a (4-MeO-Aryl) | Methyl Acrylate | 3a | 64 |
| 2b (4-CF3-Aryl) | Methyl Acrylate | 3b | 60 |
| 2e (o-Tolyl) | Methyl Acrylate | 3e | 58 |
| 2a (4-MeO-Aryl) | Phenyl Vinyl Sulfone | 3f | 62 |
Data sourced from supporting information of relevant research articles. nih.gov
Diastereoselective and Enantioselective Synthesis for Chiral Tetrahydropyrans
The synthesis of chiral tetrahydropyrans is a significant area of research as this structural motif is present in numerous biologically important molecules. acs.org Achieving control over the stereochemistry, both relative (diastereoselectivity) and absolute (enantioselectivity), is crucial. Various methodologies have been developed to access these valuable heterocyclic structures in an optically pure form.
One powerful strategy is the use of catalytic asymmetric ring-opening/cross-metathesis (AROM/CM) reactions. acs.org For instance, chiral ruthenium-based complexes have been shown to effectively catalyze the AROM/CM of less strained oxabicyclic olefins to provide access to a wide range of 2,6-disubstituted pyrans with high enantiomeric excess (ee). acs.org These reactions can be performed at room temperature and may not require a solvent. acs.org The efficiency of these catalysts is such that they can be reused for multiple cycles while maintaining high enantioselectivity. acs.org
Another approach involves organocatalysis. A bifunctional N,N'-dioxide organocatalyst, for example, has been successfully used in the asymmetric cascade Michael/hemiacetalization reaction between α-substituted cyano ketones and β,γ-unsaturated α-ketoesters. nih.gov This method yields multifunctionalized chiral dihydropyrans with excellent yields and enantioselectivities, often up to 99% ee. nih.gov
Aldol reactions followed by a tandem Knoevenagel condensation and an intramolecular Michael addition represent another pathway to diastereomerically pure, highly substituted tetrahydropyran-4-ones. nih.govacs.org This sequence allows for the formation of single diastereomers from the reaction of β-ketoesters with aldehydes. nih.govacs.org Furthermore, diastereoselective synthesis of tetrahydropyrans can be achieved through silver(I)-initiated dimerization of cinnamyl ethers, a process that forms three new bonds and up to four stereocenters in a cascade reaction. rsc.org
A tandem Sakurai allylation/intramolecular 6-exo-tet cyclization offers a pathway to chiral tetrahydropyrans. youtube.com This method involves the reaction of a chiral allylsilane with an aldehyde, initiated by a Lewis acid like titanium tetrachloride, to form an alcohol intermediate which then undergoes cyclization. youtube.com
Table 1: Selected Methodologies for Chiral Tetrahydropyran Synthesis
| Methodology | Catalyst/Reagent | Key Features | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Ring-Opening/Cross-Metathesis (AROM/CM) | Chiral Ruthenium Complexes | Desymmetrization of oxabicyclic olefins. | Up to 98% ee for 2,6-disubstituted pyrans. acs.org | acs.org |
| Cascade Michael/Hemiacetalization | Chiral N,N'-Dioxide Organocatalyst | Reaction of α-substituted cyano ketones and β,γ-unsaturated α-ketoesters. | Up to 99% yield and 99% ee for dihydropyrans. nih.gov | nih.gov |
| Aldol/Knoevenagel/Michael Addition | Base-catalyzed | Tandem reaction of β-ketoesters and aldehydes. | Single diastereomers of highly substituted tetrahydropyran-4-ones. nih.govacs.org | nih.govacs.org |
| Dimerization of Cinnamyl Ethers | Silver(I) salts | Cascade C–O bond cleavage/C–H bond functionalization. | Diastereoselective formation of tetrahydropyrans. rsc.org | rsc.org |
| Tandem Sakurai Allylation/Cyclization | Titanium tetrachloride (Lewis Acid) | Reaction of chiral allylsilanes with aldehydes. | Formation of chiral tetrahydropyrans. youtube.com | youtube.com |
Application of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amines
The synthesis of chiral amines is of paramount importance as they are key structural motifs in a vast array of pharmaceuticals and biologically active compounds. acs.org Among the various synthetic methods, the transition metal-catalyzed asymmetric hydrogenation of prochiral imines stands out as one of the most direct, efficient, and atom-economical strategies. acs.orgnih.gov This "green" approach provides access to optically active amines with high sustainability. acs.orgnih.gov
The asymmetric hydrogenation of C=N double bonds, however, presents challenges compared to the hydrogenation of ketones. nih.gov These challenges include potential catalyst poisoning by the resulting amine product, the presence of E/Z isomers in acyclic imines, and substrate coordination issues. dicp.ac.cn Despite these difficulties, significant progress has been made, leading to catalytic systems with high activity and enantioselectivity. dicp.ac.cn
Iridium (Ir) Catalysts: Iridium complexes are among the most studied and effective catalysts for the asymmetric hydrogenation of imines. bohrium.com For instance, iridium-ferrocenyl diphosphine complexes, when used with additives like acetic acid and iodine, form stable and highly active catalysts for imine hydrogenation. dicp.ac.cn This system is notable for its application in the industrial production of (S)-Metolachlor. dicp.ac.cn Novel iridium-catalyzed protocols have been developed for the synthesis of complex chiral amines, such as tetrahydroquinoxaline derivatives, where simply changing the solvent can selectively produce either enantiomer with excellent yields and enantioselectivities. rsc.org In some cases, these advanced systems operate efficiently without the need for any additives. rsc.org
Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) Catalysts: While iridium is heavily researched, catalysts based on rhodium, ruthenium, and palladium have also been explored for imine hydrogenation. bohrium.com For example, palladium acetate, an inexpensive and low-toxicity salt, has been used to catalyze the asymmetric hydrogenation of sterically hindered N-tosylimines. researchgate.net Rhodium catalysts paired with bisphosphine ligands have proven effective for the asymmetric hydrogenation of γ-branched N-phthaloyl allylamines, yielding γ-chirogenic amines with excellent enantioselectivities. researchgate.net
Iron (Fe) Catalysts: In a move towards more environmentally benign methods, iron-based catalysts have been developed as an alternative to those based on precious metals like ruthenium. nih.gov An iron(II) complex has been shown to be a proficient precatalyst for the asymmetric transfer hydrogenation of imines, particularly those substituted with an N-(diphenylphosphinoyl) group, affording amines in very high yields and enantiopurity. nih.gov
For the synthesis of this compound, a plausible route would involve the asymmetric hydrogenation of a corresponding prochiral imine precursor, 4-(o-Tolyl)tetrahydro-2H-pyran-4-imine. The selection of an appropriate transition metal catalyst and chiral ligand would be critical to achieving high enantioselectivity at the newly formed stereocenter.
Table 2: Transition Metal Catalysts in Asymmetric Hydrogenation of Imines
| Metal | Ligand/System | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Iridium (Ir) | Ferrocenyl diphosphines (+ I2) | N-aryl imines | Industrial application (e.g., (S)-Metolachlor). dicp.ac.cn | dicp.ac.cn |
| Iridium (Ir) | Various chiral ligands | Quinoxalines | Solvent-controlled enantioselectivity (R or S). rsc.org | rsc.org |
| Palladium (Pd) | Pd(OAc)2 with chiral ligands | Sterically hindered N-tosylimines | Uses inexpensive, low-toxicity palladium salt. researchgate.net | researchgate.net |
| Rhodium (Rh) | Bisphosphine ligands | γ-branched N-phthaloyl allylamines | Provides access to γ-chirogenic amines. researchgate.net | researchgate.net |
| Iron (Fe) | trans-[amine(imine)diphosphine]chlorocarbonyliron(II) | N-(diphenylphosphinoyl) imines | Environmentally friendlier alternative to Ru catalysts. nih.gov | nih.gov |
Reactivity and Derivatization of 4 O Tolyl Tetrahydro 2h Pyran 4 Amine Scaffolds
Chemical Transformations of the Amine Functionality
The primary amine group is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various chemical transformations.
Amide Formation and Related Acylations
The nucleophilic primary amine of 4-(o-tolyl)tetrahydro-2H-pyran-4-amine readily participates in acylation reactions with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. libretexts.org This reaction, a nucleophilic acyl substitution, forms a stable amide bond. libretexts.org The reaction typically proceeds by the attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. libretexts.org
The reaction conditions for amide formation can be tailored based on the reactivity of the acylating agent. Highly reactive acid chlorides may be reacted in the presence of a non-nucleophilic base to scavenge the HCl byproduct. For less reactive carboxylic acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to form a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by the amine.
Table 1: Examples of Acylating Agents for Amide Formation
| Acylating Agent | Product Type | General Conditions |
| Acetyl Chloride | Acetamide | Aprotic solvent, base (e.g., triethylamine) |
| Benzoic Anhydride | Benzamide | Aprotic solvent, optional catalyst (e.g., DMAP) |
| Propanoic Acid | Propanamide | Coupling agent (e.g., DCC, EDC), aprotic solvent |
Sulfonamide and Phosphonamide Derivatization
In a manner analogous to acylation, the primary amine can be derivatized to form sulfonamides and phosphonamides. These reactions involve the nucleophilic attack of the amine on the electrophilic sulfur or phosphorus atom of a sulfonyl chloride or phosphonyl chloride, respectively. A base is typically required to neutralize the generated HCl. The resulting sulfonamides are generally stable functional groups.
Reactions with Carbonyl Compounds for Imine/Enamine Intermediates
The reaction of this compound with aldehydes or ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction involves the initial nucleophilic addition of the primary amine to the carbonyl carbon to form a hemiaminal intermediate. masterorganicchemistry.com Subsequent dehydration, catalyzed by the acid, results in the formation of the C=N double bond of the imine. masterorganicchemistry.comyoutube.com The reaction is reversible and can be driven to completion by removing water from the reaction mixture. youtube.com
Due to the presence of a primary amine, the formation of an enamine is not the final product. Primary amines react with carbonyls to form imines. youtube.com Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. youtube.comyoutube.com
Table 2: Carbonyl Reactants for Imine Formation
| Carbonyl Compound | Intermediate Type | Key Reaction Feature |
| Benzaldehyde | Imine | Formation of a C=N double bond, loss of water. masterorganicchemistry.com |
| Acetone | Imine | Reversible reaction, favored by removal of water. youtube.com |
| Cyclohexanone | Imine | Acid-catalyzed mechanism. masterorganicchemistry.com |
Reactivity of the Tetrahydropyran (B127337) Ring System
The tetrahydropyran (THP) ring is a saturated ether, which is generally stable and unreactive under many conditions. However, its stability and reactivity can be influenced by substituents.
Substituent Effects on Ring Reactivity and Stability
The stability of the tetrahydropyran ring in this compound is influenced by the electronic and steric properties of its substituents. The electron-donating nature of the ether oxygen can influence the reactivity of adjacent carbons. stpeters.co.in The presence of the bulky o-tolyl and amine groups at the C4 position creates significant steric hindrance, which can affect the accessibility of adjacent positions on the ring to incoming reagents. nih.gov
Functionalization at Different Positions of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring of this compound offers several positions for selective functionalization, namely the α-positions (C2 and C6) adjacent to the ring oxygen, and the β-positions (C3 and C5). The reactivity at these sites is influenced by the electronic effects of the ether oxygen and the potential for the geminal amino group at C4 to act as a directing group.
Functionalization at the α-Positions (C2 and C6)
The C-H bonds at the C2 and C6 positions are activated by the adjacent oxygen atom, making them susceptible to deprotonation by strong bases. This approach, known as α-lithiation, is a powerful strategy for introducing a wide range of substituents. The primary amino group of the parent compound is acidic and would need to be protected, for instance as an N-Boc carbamate, to prevent it from interfering with the strong base.
The process involves treating the N-protected this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This generates a configurationally stable organolithium intermediate at the C2 or C6 position. nih.govwhiterose.ac.ukrsc.orgnih.gov This nucleophilic species can then be trapped by a variety of electrophiles to install new functional groups. nih.govrsc.org
| Position | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| C2/C6 | Alkylation | 1. n-BuLi, TMEDA 2. CH3I | 2-Methyl-4-(o-tolyl)tetrahydro-2H-pyran-4-amine derivative |
| C2/C6 | Deuteration | 1. sec-BuLi, TMEDA 2. D2O | 2-Deuterio-4-(o-tolyl)tetrahydro-2H-pyran-4-amine derivative |
| C2/C6 | Hydroxymethylation | 1. n-BuLi, TMEDA 2. Paraformaldehyde | (4-(o-Tolyl)tetrahydro-2H-pyran-4-amino)methanol derivative |
| C2/C6 | Silylation | 1. n-BuLi, TMEDA 2. TMSCl | 2-(Trimethylsilyl)-4-(o-tolyl)tetrahydro-2H-pyran-4-amine derivative |
Another approach for α-functionalization involves free-radical mediated C-H activation. rsc.org These reactions, typically initiated with a radical initiator like di-tert-butyl peroxide (DTBP), can introduce substituents selectively at the C2/C6 positions due to the stability of the resulting α-alkoxy radical.
Functionalization at the β-Positions (C3 and C5)
The C-H bonds at the C3 and C5 positions are generally less reactive than those at the α-positions. However, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled their selective functionalization. The amino group at C4, or a derivative thereof, can serve as a directing group to guide a metal catalyst to the adjacent methylene (B1212753) C-H bonds.
Research has demonstrated the successful Pd(II)-catalyzed γ-methylene C-H arylation of 3-aminotetrahydropyrans. researchgate.netnih.govfigshare.comnih.gov In this methodology, the primary amine is first converted into a directing group, such as a picolinamide (B142947). The nitrogen atoms of the directing group chelate to the palladium catalyst, positioning it to selectively activate a C-H bond at a specific distance. For the 4-aminotetrahydropyran (B1267664) scaffold, the C3 and C5 positions are γ to the picolinamide nitrogen, making them prime targets for this type of directed functionalization. This strategy allows for the introduction of aryl or other groups at these positions.
| Position | Reaction Type | Key Reagents | Potential Product |
|---|---|---|---|
| C3/C5 | Directed C-H Arylation | 1. Picolinic Acid, EDCI 2. Pd(OAc)2, Aryl Iodide, Ag2CO3 | 3-Aryl-4-(o-tolyl)tetrahydro-2H-pyran-4-amine derivative |
| C3/C5 | Directed C-H Alkenylation | 1. Picolinic Acid, EDCI 2. Pd(OAc)2, Alkene, AgOAc | 3-Alkenyl-4-(o-tolyl)tetrahydro-2H-pyran-4-amine derivative |
| C3/C5 | Directed C-H Alkynylation | 1. Picolinic Acid, EDCI 2. Pd(OAc)2, Alkynyl Bromide | 3-Alkynyl-4-(o-tolyl)tetrahydro-2H-pyran-4-amine derivative |
These methods for derivatizing the tetrahydropyran ring highlight the scaffold's utility as a template for building complex and diverse chemical structures. The ability to selectively functionalize the α- and β-positions provides a powerful toolkit for medicinal chemists and synthetic organic chemists.
Stereochemical Control in the Synthesis of Chiral 4 Aminotetrahydropyrans
Enantioselective Synthetic Approaches and Chiral Catalysis
The creation of a specific enantiomer of a chiral molecule is a formidable challenge, often addressed through the use of chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of chiral 4-aminotetrahydropyrans, several enantioselective strategies can be envisioned, drawing from established methodologies in asymmetric catalysis.
Transition metal catalysis, particularly with iridium, rhodium, and palladium complexes, has proven to be a powerful tool for the asymmetric hydrogenation of prochiral substrates. nih.gov For instance, the asymmetric hydrogenation of a suitable precursor, such as a tetrahydropyranone, could be achieved using a chiral phosphine (B1218219) ligand in conjunction with an iridium catalyst. The choice of ligand is critical, as its structure dictates the stereochemical outcome of the reaction. The structural diversity of ligands, such as those with a spiranic backbone or phosphino-oxazoline motifs, allows for fine-tuning of the catalyst to achieve high enantioselectivity. nih.gov
Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary metal-free approach. Chiral bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can activate substrates through hydrogen bonding and direct the stereochemical course of a reaction. nih.govresearchgate.net For example, a Michael addition-cyclization reaction between appropriate precursors could be catalyzed by a chiral organocatalyst to furnish an enantioenriched tetrahydropyran (B127337) ring system. researchgate.net The use of pseudoenantiomeric catalysts, such as those derived from quinine (B1679958) and quinidine (B1679956) alkaloids, provides access to either enantiomer of the desired product. nih.gov
Diastereoselective Synthesis of Tetrahydropyran Derivatives
In molecules with multiple stereocenters, controlling the relative stereochemistry between them is as crucial as controlling the absolute stereochemistry. Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible stereoisomers. For tetrahydropyran derivatives, several strategies have been developed to achieve high diastereoselectivity.
One common approach involves the cyclization of a linear precursor where the stereochemistry of existing centers directs the formation of new ones. For example, an aldol (B89426) reaction of a β-ketoester with an aldehyde, followed by a tandem Knoevenagel condensation and intramolecular Michael addition, can produce highly substituted tetrahydropyran-4-ones as single diastereomers. figshare.comnih.gov The stereochemical outcome of such reactions can often be influenced by the choice of Lewis acid and the reaction temperature. researchgate.net
Another powerful method is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org The use of specific catalysts, such as phosphomolybdic acid or rhenium(VII) complexes, can lead to the formation of 4-hydroxytetrahydropyrans with high cis-selectivity. organic-chemistry.org Subsequent functional group manipulations can then convert the hydroxyl group to the desired amine.
A recent development in the synthesis of highly substituted aminotetrahydropyrans involves a Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran. nih.govfigshare.com This method allows for the direct introduction of an aryl group, such as the o-tolyl group in our target molecule, at a specific position with defined stereochemistry. The subsequent α-alkylation or arylation of the amine proceeds with high diastereoselectivity, affording di-substituted products. nih.govfigshare.com
Control of Multiple Stereogenic Centers in One-Pot Processes
Organocatalytic cascade reactions have emerged as a particularly effective strategy for the synthesis of highly functionalized tetrahydropyrans with control over multiple stereogenic centers. For instance, a diastereo- and enantioselective Michael/Henry/ketalization sequence has been developed to access tetrahydropyrans bearing five contiguous stereocenters. nih.govnih.gov This multicomponent reaction utilizes a bifunctional quinine-based squaramide organocatalyst to assemble three different starting materials into a complex cyclic product with high diastereomeric ratios (dr > 20:1) and excellent enantiomeric excesses (93–99% ee). nih.govnih.gov
Biocatalysis also offers elegant solutions for one-pot syntheses with multi-stereocontrol. The integration of a biosynthetic heterocyclase with other enzymes, such as alcohol dehydrogenases, in a multi-enzyme cascade can provide access to chiral tetrahydropyran thioesters with control of up to four stereocenters. acs.orgacs.org These enzymatic cascades mimic the efficiency of metabolic pathways in nature to construct complex chiral molecules from simple precursors. acs.orgacs.org
The following table summarizes a selection of one-pot processes for the synthesis of chiral tetrahydropyrans with control over multiple stereocenters:
| Reaction Type | Catalyst/Enzyme | Number of Stereocenters Controlled | Key Features |
| Michael/Henry/ketalization | Quinine-based squaramide | 5 | High dr and ee |
| ADH–CYC cascade | Alcohol dehydrogenase & Cyclase | up to 4 | Biocatalytic, aqueous conditions |
| Maitland-Japp reaction | Lewis acid | Multiple | Multi-component, high yield |
Methodologies for Diastereomeric and Enantiomeric Excess Determination
The successful development of a stereoselective synthesis is contingent upon the ability to accurately determine the diastereomeric and enantiomeric purity of the products. Several analytical techniques are routinely employed for this purpose.
High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used method for separating and quantifying enantiomers. researchgate.net The chiral stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification to determine the enantiomeric excess (ee).
Nuclear magnetic resonance (NMR) spectroscopy can also be used to determine enantiomeric purity through the use of chiral solvating agents or chiral derivatizing agents. nih.gov Chiral solvating agents, such as derivatives of BINOL, can form diastereomeric complexes with the enantiomers of the analyte, resulting in the appearance of separate signals in the NMR spectrum for each enantiomer. nih.gov The integration of these signals allows for the calculation of the ee. Similarly, reacting the enantiomeric mixture with a chiral derivatizing agent produces diastereomers that can be distinguished by NMR.
For determining diastereomeric excess (dr), standard NMR spectroscopy is often sufficient, as diastereomers are different compounds and typically exhibit distinct signals in the spectrum.
Synthesis of Chiral Non-Racemic Tetrahydropyran Analogs
The methodologies developed for the synthesis of chiral 4-aminotetrahydropyrans can be extended to produce a wide range of chiral non-racemic analogs. The ability to generate a library of structurally diverse yet stereochemically pure compounds is crucial for applications such as drug discovery.
Biocatalytic approaches, for example, using transaminases, offer an environmentally friendly route to enantiopure amines. rsc.org These enzymes can be used in asymmetric synthesis to convert a prochiral ketone to a chiral amine with high enantioselectivity, or in a kinetic resolution to selectively react with one enantiomer of a racemic amine, leaving the other enantiomer in high ee. rsc.org
The modularity of many synthetic routes allows for the variation of the starting materials to produce a range of analogs. For instance, in the Pd(II)-catalyzed C-H arylation mentioned earlier, a variety of aryl iodides can be used to introduce different aryl groups onto the tetrahydropyran ring. nih.govresearchgate.net Similarly, in organocatalytic cascade reactions, the choice of the initial Michael acceptor, aldehyde, and β-keto ester can be varied to generate a diverse set of highly functionalized tetrahydropyran analogs. nih.govnih.gov
The synthesis of these chiral non-racemic analogs provides valuable structure-activity relationship (SAR) data, which is essential for the optimization of the biological activity of lead compounds in medicinal chemistry.
Computational and Theoretical Investigations of 4 O Tolyl Tetrahydro 2h Pyran 4 Amine and Analogs
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for exploring the intrinsic properties of molecules. For 4-(o-Tolyl)tetrahydro-2H-pyran-4-amine, these calculations can predict its behavior and characteristics at the molecular level.
Electronic Structure Analysis and Property Prediction
The electronic structure of a molecule dictates its physical and chemical properties. Analysis of the electron density distribution in this compound reveals the areas of high and low electron concentration. The aromatic tolyl group is an electron-rich region, while the amine group also possesses a high electron density due to the lone pair on the nitrogen atom. The oxygen atom in the tetrahydropyran (B127337) ring is another site of high electron density. These features are key to predicting the molecule's reactivity and intermolecular interactions.
Properties such as dipole moment, polarizability, and molecular orbitals are determined by the electronic structure. The presence of heteroatoms (nitrogen and oxygen) and the aromatic ring results in a significant dipole moment for the molecule.
Conformational Preference and Potential Energy Surface Analysis
The tetrahydropyran ring can exist in various conformations, with the chair conformation being the most stable. For substituted tetrahydropyrans, the orientation of the substituents is critical. In this compound, both the o-tolyl and amine groups are at the C4 position. The conformational preference will be for the bulkier o-tolyl group to occupy an equatorial position to minimize steric hindrance. acs.org A potential energy surface analysis can map the energy changes associated with bond rotations, revealing the most stable conformers and the energy barriers between them. The interaction between the substituents and the ring's heteroatom also influences the conformational equilibrium.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgyoutube.comwikipedia.orgmalayajournal.org
HOMO: The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. youtube.com In this compound, the HOMO is likely to be localized on the amine group and the electron-rich tolyl ring, making these the primary sites for electrophilic attack.
LUMO: The LUMO represents the molecule's ability to accept electrons, indicating its electrophilic character. youtube.com The LUMO is expected to be distributed over the aromatic ring and the carbon atoms adjacent to the heteroatoms.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive.
| Orbital | Predicted Location | Reactivity Implication |
|---|---|---|
| HOMO | Amine group, Tolyl ring | Nucleophilic sites, prone to electrophilic attack |
| LUMO | Aromatic ring, C-atoms near N and O | Electrophilic sites, prone to nucleophilic attack |
Natural Bond Orbital (NBO) Studies for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. researchgate.netnih.govwisc.eduresearchgate.netwisc.edu For this compound, NBO analysis can quantify interactions such as:
Hyperconjugation: This involves the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. Significant hyperconjugative interactions can occur between the C-C and C-H bonds of the tetrahydropyran ring and the anti-bonding orbitals of the C-N and C-O bonds, contributing to the molecule's stability.
Steric Repulsion: NBO analysis can also quantify steric hindrance between groups, such as the repulsion between the o-tolyl group and the tetrahydropyran ring. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net
Negative Potential Regions: In this compound, the areas around the nitrogen and oxygen atoms will exhibit a negative electrostatic potential due to their lone pairs of electrons. These red or yellow regions on an MEP map indicate the sites most susceptible to electrophilic attack. researchgate.net
Positive Potential Regions: The hydrogen atoms of the amine group will show a positive electrostatic potential (blue regions), making them potential sites for nucleophilic interaction. researchgate.net
| Region | Predicted Electrostatic Potential | Reactivity Implication |
|---|---|---|
| Nitrogen and Oxygen atoms | Negative (Electron-rich) | Susceptible to electrophilic attack |
| Amine Hydrogens | Positive (Electron-poor) | Potential for hydrogen bonding and nucleophilic interaction |
Mechanistic Studies of Synthetic Transformations
Understanding the mechanisms of the reactions used to synthesize this compound is essential for optimizing reaction conditions and controlling stereochemistry. A common route to similar 4-aryltetrahydropyrans involves a Prins cyclization followed by a cross-coupling reaction. acs.org
A plausible synthetic route for this compound could involve the reaction of a suitable homoallylic alcohol with an o-tolyl-substituted aldehyde, followed by the introduction of the amine group. Mechanistic studies of these transformations would likely involve computational modeling of transition states to determine the reaction pathways with the lowest activation energies. For instance, in a nickel-catalyzed cross-coupling reaction to introduce the aryl group, a stereoconvergent mechanism proceeding through a radical intermediate could be involved, leading to the thermodynamically more stable diastereomer. acs.org The diastereoselectivity of such reactions is a key area of investigation, with computational studies helping to elucidate the factors that control the stereochemical outcome.
Spectroscopic Property Predictions and Interpretations (e.g., NMR, IR)
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering profound insights into the molecular structure and electronic environment of complex molecules like this compound and its analogs. By employing methods such as Density Functional Theory (DFT), it is possible to calculate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can guide experimental work and aid in the detailed assignment of spectral features.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tetrahydropyran ring, the o-tolyl group, and the amine proton. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the aromatic ring and the heteroatoms.
The protons on the tetrahydropyran ring are anticipated to appear in the upfield region, typically between 1.5 and 4.0 ppm. The axial and equatorial protons on the same carbon atom are diastereotopic and are expected to show distinct signals, often as complex multiplets due to geminal and vicinal coupling. The protons on carbons adjacent to the oxygen atom (C2 and C6) would be the most deshielded within the ring system due to the electronegativity of the oxygen.
The protons of the o-tolyl group are expected in the aromatic region, generally between 7.0 and 7.5 ppm. The substitution pattern will lead to a complex splitting pattern. The methyl group protons on the tolyl ring are predicted to appear as a singlet at approximately 2.3 ppm. The amine proton (N-H) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is typically found in the range of 1.5-3.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Tetrahydropyran H2, H6 (axial) | 3.50 - 3.70 | m |
| Tetrahydropyran H2, H6 (equatorial) | 3.80 - 4.00 | m |
| Tetrahydropyran H3, H5 (axial) | 1.60 - 1.80 | m |
| Tetrahydropyran H3, H5 (equatorial) | 1.90 - 2.10 | m |
| Amine NH | 1.5 - 3.0 | br s |
| Aromatic CH | 7.00 - 7.50 | m |
Note: These are predicted values and may vary from experimental results. 'm' denotes multiplet, 'br s' denotes broad singlet, and 's' denotes singlet.
Predicted ¹³C NMR Spectrum
In the predicted ¹³C NMR spectrum, the carbon atoms of the tetrahydropyran ring are expected to resonate in the range of 30-70 ppm. The carbons bonded to the oxygen atom (C2 and C6) will be the most downfield within this group. The quaternary carbon (C4) attached to both the nitrogen and the tolyl group is anticipated to be significantly deshielded, appearing further downfield.
The carbons of the o-tolyl group will appear in the aromatic region (120-150 ppm). The ipso-carbon attached to the nitrogen atom will have a distinct chemical shift. The methyl carbon of the tolyl group is expected to have a signal around 20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2, C6 (Tetrahydropyran) | 65 - 70 |
| C3, C5 (Tetrahydropyran) | 30 - 35 |
| C4 (Tetrahydropyran) | 55 - 60 |
| Tolyl CH₃ | ~20 |
| Aromatic CH | 125 - 130 |
Note: These are predicted values and may vary from experimental results.
Predicted IR Spectrum
The predicted IR spectrum provides information about the vibrational modes of the molecule's functional groups. Key absorptions are expected for the N-H, C-H (aliphatic and aromatic), C-N, and C-O bonds.
A characteristic N-H stretching vibration for the secondary amine is expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic tolyl group are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tetrahydropyran ring should appear just below 3000 cm⁻¹.
The C-O-C stretching of the ether linkage in the tetrahydropyran ring is expected to produce a strong absorption band in the 1050-1150 cm⁻¹ region. The C-N stretching vibration is typically observed in the 1000-1250 cm⁻¹ range. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C-O-C (Ether) | Stretch | 1050 - 1150 |
| C-N | Stretch | 1000 - 1250 |
Note: These are predicted values and may vary from experimental results.
Computational predictions of spectroscopic properties are invaluable in the study of novel compounds like this compound. They provide a theoretical framework that complements and guides experimental spectroscopic analysis, enabling a more comprehensive understanding of the molecule's structure and electronic properties.
Applications of the 4 Aminotetrahydropyran Scaffold in Chemical Research
Role as a Versatile Building Block in Complex Organic Synthesis
The tetrahydropyran (B127337) ring is a common feature in numerous natural products and pharmacologically active molecules. nih.govnih.gov Consequently, functionalized tetrahydropyrans, such as those bearing an amino group, are highly sought-after building blocks in the synthesis of more complex molecular architectures. nih.gov The 4-aminotetrahydropyran (B1267664) scaffold, in particular, offers a strategic advantage in synthetic chemistry due to the presence of a nucleophilic amino group on a conformationally well-defined six-membered heterocyclic ring.
This scaffold can be synthesized through various methods, including the reduction of tetrahydropyran-4-one oxime. A general procedure involves the hydrogenation of the oxime using a catalyst like Raney nickel in a suitable solvent such as methanol (B129727). nih.gov Another approach involves a Prins cyclization to form a 4-hydroxytetrahydropyran intermediate, which can then be converted to the corresponding amine. nih.gov
While specific synthetic details for 4-(o-Tolyl)tetrahydro-2H-pyran-4-amine are not extensively documented in publicly available literature, its synthesis can be inferred from general methods for creating 4-aryl-4-aminotetrahydropyran derivatives. These methods typically involve the addition of an organometallic aryl reagent (such as an o-tolyl Grignard or organolithium reagent) to tetrahydropyran-4-one, followed by conversion of the resulting tertiary alcohol to an amine. This could be achieved through a Ritter reaction or by formation of an azide (B81097) followed by reduction.
The versatility of the 4-aminotetrahydropyran scaffold lies in the ability of the amino group to undergo a wide range of chemical transformations, including acylation, alkylation, and arylation, allowing for the introduction of diverse substituents and the construction of extensive compound libraries for drug discovery. nih.gov
Development of Heterocyclic Compounds for Medicinal Chemistry Research
The 4-aminotetrahydropyran moiety is a key component in the development of a multitude of heterocyclic compounds with potential applications in medicinal chemistry. nih.govnih.gov Its three-dimensional structure is often favored in drug design to improve properties such as solubility, metabolic stability, and target-binding affinity. The tetrahydropyran ring is one of the most frequently reported three-dimensional ring systems in marketed drugs. nih.gov
The amino group provides a convenient handle for the attachment of various pharmacophoric elements, leading to the creation of novel chemical entities with diverse biological activities. For instance, the scaffold can be used as a reactant in the synthesis of aminothiazole compounds, which have been investigated for their potential in cancer treatment. nih.gov
Scaffold for Investigating Ligands and Inhibitors (General Classes)
The rigid, yet non-planar, structure of the 4-aminotetrahydropyran scaffold makes it an attractive framework for the design of ligands and inhibitors that target specific biological macromolecules. Its ability to present substituents in well-defined spatial orientations allows for precise interactions with the binding sites of enzymes and receptors.
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. nih.govnih.gov A number of DPP-4 inhibitors feature six-membered ring systems in their structures. nih.gov The 4-aminotetrahydropyran scaffold has been explored in the design of novel DPP-4 inhibitors.
Table 1: Examples of Scaffolds Used in DPP-4 Inhibitor Design
| Scaffold Type | Key Features |
|---|---|
| Pyrrolidine | Often contains a nitrile group for interaction with the catalytic site. |
| Piperidine | A six-membered nitrogen-containing heterocycle. |
| Xanthine | A purine-based scaffold found in some DPP-4 inhibitors. |
| Tetrahydropyran | A six-membered oxygen-containing heterocycle providing a 3D framework. |
This table provides a general overview of scaffolds and is not exhaustive.
The histamine (B1213489) H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. globalauthorid.comsigmaaldrich.com
The design of H3 receptor antagonists often involves a basic amine functionality connected to a lipophilic moiety via a flexible linker. The 4-aminotetrahydropyran scaffold can serve as the basic amine component in such designs. For example, a novel series of H3 receptor antagonists has been developed where a tetrahydro-pyran-4-yl)-amide moiety was incorporated, demonstrating good H3 receptor affinity. nih.gov
The 4-aminotetrahydropyran scaffold has been incorporated into molecules investigated for their potential as antitumor agents. The tetrahydropyran ring system can serve as a carrier for cytotoxic functionalities or can itself contribute to the biological activity of the compound. For instance, derivatives of 4-amino-2H-pyran-2-one have been identified as a class of cytotoxic agents with significant tumor cell growth inhibitory activity in vitro. nih.gov While this represents a different pyranone core, it highlights the potential of amino-substituted pyran rings in cancer research.
Studies on other amino-substituted heterocyclic compounds have also demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the 4-aminotetrahydropyran scaffold could be a valuable component in the design of new anticancer drugs.
Utilization in Materials Science Research
The application of the 4-aminotetrahydropyran scaffold in materials science is a less explored area compared to its use in medicinal chemistry. However, the presence of a reactive primary amine and a stable heterocyclic ring suggests potential for its use as a monomer or a functional building block in the synthesis of novel polymers and materials. For instance, tetrahydropyran itself has been investigated as a biomass-derived, economically competitive solvent with applications in plastic dissolution. acs.org
Functional polymers are a cornerstone of modern materials science, with applications ranging from drug delivery systems to optoelectronics. The amine group of 4-aminotetrahydropyran could be utilized for polymerization reactions, such as the formation of polyamides or polyimides, or it could be used to functionalize existing polymers, imparting specific properties such as altered solubility or the ability to coordinate with metal ions. However, specific examples of the use of this compound or the broader 4-aminotetrahydropyran scaffold in the synthesis of functional polymers or materials are not well-documented in the current scientific literature, indicating a potential area for future research.
Applications in Asymmetric Catalysis as Ligands or Solvents
Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved through the use of chiral ligands that coordinate to a metal center or by employing chiral organocatalysts. The structural characteristics of "this compound," featuring a chiral quaternary carbon, a basic amino group, and a tetrahydropyran ring, theoretically suggest its potential as a chiral ligand or auxiliary.
However, extensive searches of chemical databases and scholarly articles did not yield any specific studies where "this compound" has been successfully employed as a ligand or solvent in asymmetric catalysis. Consequently, there is no available data on its performance in terms of enantiomeric excess (ee%), product yields, or specific reaction conditions for any catalytic transformation.
The broader class of 4-aminotetrahydropyran derivatives has been recognized for its utility in the synthesis of sp³-rich scaffolds for drug discovery. nih.govnih.gov The synthesis of various functionalized tetrahydropyran scaffolds has been reported, highlighting their potential as building blocks in medicinal chemistry. nih.govnih.gov Nevertheless, the translation of this potential into practical applications in asymmetric catalysis, particularly for the o-tolyl substituted derivative, remains an unexplored area of research based on the currently available literature.
The absence of research in this specific area indicates that the catalytic activity of "this compound" and related compounds is yet to be investigated or reported. Therefore, no detailed research findings or data tables on its application in asymmetric catalysis can be presented.
Future Perspectives in 4 O Tolyl Tetrahydro 2h Pyran 4 Amine Research
Development of Novel and Sustainable Synthetic Routes to Substituted Tetrahydropyran-4-amines
The construction of the polysubstituted tetrahydropyran (B127337) core, particularly with a quaternary stereocenter at the C4-position, remains a significant synthetic challenge. Future efforts will likely focus on moving beyond traditional multi-step sequences towards more elegant and sustainable strategies. Key areas of development include organocatalysis and photoredox catalysis, which align with the principles of green chemistry by minimizing waste and avoiding harsh reagents. nih.gov
Organocatalytic domino reactions represent a powerful approach for rapidly building molecular complexity. nih.govacs.org For instance, a domino Michael addition/acetalization process, catalyzed by a chiral prolinol derivative, can construct highly substituted THP rings from simple aldehydes and nitroolefins in a single step with excellent stereocontrol. nih.gov Another promising avenue is the use of squaramide catalysts for domino Michael/hemiacetalization reactions. rsc.org These methods offer high atom economy and access to enantiopure products, which are crucial for pharmaceutical applications. researchgate.netrsc.org
Photoredox catalysis, which uses visible light to drive chemical reactions, is another rapidly emerging field. sigmaaldrich.com This technology can facilitate the formation of challenging carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. acs.org Researchers are exploring photoredox-mediated pathways to generate radical intermediates that can undergo cyclization to form the THP ring, a strategy that offers novel disconnection approaches currently unattainable through traditional ionic chemistry. nih.govsci-hub.se
Sustainable methods also include the use of environmentally benign catalysts and solvents. Prins cyclization, a classic method for THP synthesis, can be rendered greener by using catalysts like phosphomolybdic acid in water, which allows for high yields and selectivity at room temperature. organic-chemistry.org
Table 1: Comparison of Emerging Synthetic Routes for Tetrahydropyran Scaffolds
| Synthetic Strategy | Key Features | Advantages | Relevant Catalyst Type | Citations |
|---|---|---|---|---|
| Organocatalytic Domino Reaction | Cascade reaction forming multiple bonds in one pot. | High atom economy, excellent stereoselectivity, mild conditions. | Chiral prolinol derivatives, squaramides. | nih.gov, rsc.org |
| Photoredox Catalysis | Uses visible light to generate reactive radical intermediates. | Mild conditions, high functional group tolerance, novel reactivity. | Iridium or Ruthenium complexes, organic dyes. | sci-hub.se, sigmaaldrich.com |
| Green Prins Cyclization | Cyclization of homoallylic alcohols and aldehydes. | Use of water as a solvent, cost-effective, high cis-selectivity. | Phosphomolybdic acid. | organic-chemistry.org |
| Oxy-Michael Cyclization | Intramolecular conjugate addition of an alcohol to an enone. | Forms C-O and C-C bonds, can be stereodivergent. | Organocatalysts, Lewis acids. | whiterose.ac.uk |
Exploration of Advanced Functionalization and Diversification Strategies for the Scaffold
Once the 4-aryl-tetrahydropyran-4-amine core is assembled, the next challenge lies in its selective functionalization to create a library of diverse analogs for structure-activity relationship (SAR) studies. Future research will heavily invest in late-stage functionalization techniques that can modify the complex scaffold without requiring a complete re-synthesis.
Direct C–H functionalization is a particularly powerful strategy for modifying the tetrahydropyran ring or the appended tolyl group. youtube.com Palladium-catalyzed C-H activation, for example, can introduce new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise unreactive. organic-chemistry.org This allows for the installation of diverse substituents directly onto the THP skeleton, providing rapid access to novel chemical space.
The primary amine of the title compound is a key handle for diversification. It can be readily elaborated through standard amide bond couplings, reductive aminations, or by participating in multicomponent reactions. An alternative strategy involves synthesizing the scaffold with a precursor functional group, such as an azide (B81097). The 4-azidotetrahydropyran intermediate can be prepared and then diversified via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles or reduced to the amine for further elaboration. nih.gov
Another advanced technique is deprotonative metalation. The use of synergistic main group metal combinations, such as a lithium amide with a zinc chloride complex, can achieve highly regioselective deprotonation of heterocyclic systems, even in the presence of sensitive functional groups. acs.org Applying such methods to the tetrahydropyran scaffold could enable precise functionalization at specific ring positions, a task that is difficult to achieve with conventional methods. acs.org
Table 2: Advanced Functionalization Strategies for the Tetrahydropyran Scaffold
| Functionalization Method | Target Site | Key Reagents/Catalysts | Outcome | Citations |
|---|---|---|---|---|
| C-H Activation | Tetrahydropyran ring C-H bonds | Palladium(II) complexes, directing groups | Direct installation of aryl, alkyl, or heteroatom groups. | organic-chemistry.org, youtube.com |
| Click Chemistry | Amine precursor (azide) | Copper(I) salts, terminal alkynes | Formation of a stable, functionalizable triazole ring. | nih.gov |
| Deprotonative Metalation | Specific ring C-H bonds | Lithium amides (LiTMP), ZnCl₂ | Regioselective introduction of electrophiles. | acs.org |
| Amine Elaboration | C4-Amine | Acyl chlorides, aldehydes, isocyanates | Synthesis of amides, secondary/tertiary amines, ureas. | nih.gov |
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A robust understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. The future of mechanistic investigation in this area lies in the tight integration of experimental studies with high-level computational modeling. This dual approach provides insights into transition state geometries, reaction kinetics, and the origins of stereoselectivity that are not accessible through experimentation alone.
For example, the stereochemical outcome of oxy-Michael cyclizations to form tetrahydropyrans can be highly dependent on reaction conditions. A combined experimental and computational (Density Functional Theory, DFT) study revealed that the formation of either 2,6-cis or 2,6-trans THP rings can be controlled by the choice of catalyst and solvent. whiterose.ac.uk Computational models showed that the 2,6-cis product is formed via a chair-like transition state, while the 2,6-trans product proceeds through a higher-energy boat-like transition state, which becomes accessible through specific hydrogen-bonding interactions. whiterose.ac.uk
Similar integrated approaches can be applied to understand other key transformations. DFT calculations have been used to study the thermal decomposition of dihydropyran rings, providing fundamental data on their stability and reactivity. mdpi.com Furthermore, computational studies have been instrumental in elucidating the mechanisms of photochemical ring expansions to form heterocycles, explaining the observed stereoselectivity by analyzing the structure of key diradical intermediates. rsc.org Applying these computational tools to the synthesis of 4-(o-Tolyl)tetrahydro-2H-pyran-4-amine will enable researchers to rationally design catalysts and reaction conditions to favor desired stereoisomers and improve reaction efficiency.
Expansion of Scaffold Utility in Diverse Areas of Chemical Synthesis and Research
While the primary application of the tetrahydropyran scaffold is in drug discovery, its utility is expanding into other areas of chemical science. rsc.org The inherent properties of the THP ring—a stable, non-planar, sp³-rich structure capable of engaging in hydrogen bonding—make it an attractive component for various applications. nih.govnih.gov
In medicinal chemistry, the THP motif is a well-established P₂ ligand in HIV protease inhibitors, where the cyclic ether oxygen forms crucial hydrogen bonds with the enzyme backbone. nih.gov The development of new synthetic methods will allow for the creation of novel THP-containing scaffolds for a wide range of biological targets beyond virology, including cancer and inflammatory diseases. researchgate.net
Beyond medicine, there is growing interest in using chiral heterocyclic scaffolds as ligands in asymmetric catalysis. Chiral phosphine (B1218219) ligands based on heterocyclic backbones are used to control the stereochemical outcome of transition-metal-catalyzed reactions. For example, chiral ferrocenyl phosphine ligands are used in industrial processes for synthesizing pharmaceuticals and agrochemicals. wikipedia.org The 4-amino-tetrahydropyran framework provides a versatile platform for designing new classes of chiral ligands where the amine can be used as an anchor point for attaching phosphine groups or other coordinating moieties.
Furthermore, the physical properties of the THP ring could be exploited in materials science. The incorporation of rigid, polar scaffolds like tetrahydropyran into polymer backbones or organic electronics could influence properties such as solubility, thermal stability, and molecular packing. As synthetic access to these complex heterocycles becomes more streamlined, their exploration in fields beyond traditional organic synthesis is set to grow.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
